molecular formula C22H14Cl2N2OS B2795667 N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide CAS No. 478050-03-2

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide

Cat. No. B2795667
M. Wt: 425.33
InChI Key: INFAOCQGZBDZCY-KPKJPENVSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole compounds, which are part of the structure of the compound , has been extensively studied. A common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses a simple, green, and efficient process that synthesizes benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes .


Molecular Structure Analysis

The molecular structure of “N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide” includes a benzothiazole ring, which is a bicyclic heterocyclic moiety, fused with a benzene ring . This structure is part of a wide variety of synthetic and natural products .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole compounds have been explored in various studies. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Antitumor and Anticancer Activity

  • Compounds using the 2-(4-aminophenyl)benzothiazole structure, which is similar to the N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide structure, demonstrated significant antitumor activity against various human tumor cell lines. This highlights their potential in cancer research and treatment (Yurttaş, Tay, & Demirayak, 2015).
  • A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the compound of interest, showed moderate to excellent anticancer activity against several cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

  • Benzothiazole derivatives have been found to possess significant antimicrobial and antifungal activities. For example, certain 5-imidazolinone derivatives demonstrated enhanced antibacterial and antifungal activities (Desai, Bhavsar, & Baldaniya, 2009).
  • Another study synthesized 6-fluorobenzo[d]thiazole amides, which exhibited antibacterial and antifungal activities comparable or slightly better than standard medicinal drugs (Pejchal, Pejchalová, & Růžičková, 2015).

Photophysical Properties and Applications

  • Triphenylamine–benzothiazole derivatives were studied for their temperature-controlled fluorescence switching, suggesting applications in material science and molecular engineering (Kundu et al., 2019).
  • Luminescent properties of benzothiazole derivatives were investigated, revealing potential applications in white light emission, which is significant for the development of new lighting and display technologies (Lu et al., 2017).

properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2OS/c23-15-8-11-17(18(24)13-15)22(27)25-16-9-5-14(6-10-16)7-12-21-26-19-3-1-2-4-20(19)28-21/h1-13H,(H,25,27)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFAOCQGZBDZCY-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide

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